molecular formula C6H4N2S B1315820 Thiazolo[4,5-c]pyridine CAS No. 273-75-6

Thiazolo[4,5-c]pyridine

Cat. No.: B1315820
CAS No.: 273-75-6
M. Wt: 136.18 g/mol
InChI Key: FHIMYVFGWKCROK-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridine is a chemical compound with the molecular formula C6H4N2S . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound and its derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties .


Synthesis Analysis

The synthesis of this compound involves several steps. For example, one study describes a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues that were efficiently prepared in seven steps from commercially available substances in moderate to good yields . Another study describes the synthesis of thiazolopyridine intermediates and their use in the large-scale synthesis of tetrahydrothis compound-2-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring fused with a pyridine ring . The thiazole ring is a five-membered ring containing two heteroatoms (nitrogen and sulfur), while the pyridine ring is a six-membered ring containing one heteroatom (nitrogen) .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, one study describes a domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequence . Another study describes the reaction of isothiocyanate with citrazinic acid and substituted pyridine to form thiazolopyridone and thiazolopyridine .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 136.18 g/mol . Its exact mass and monoisotopic mass are both 136.00951931 g/mol . It has a topological polar surface area of 54 Ų and a complexity of 107 . It has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Anticancer Properties

  • Cytotoxic Effects : Thiazolo[4,5-b]pyridin-2(3H)-one derivatives showed moderate inhibitory activity against cancer cell lines, with certain derivatives displaying promising results in cytotoxicity tests (Lozynskyi et al., 2018).
  • Antiproliferative Activity : New Thiazole/Benzothiazole fused Pyranopyrimidine derivatives synthesized via a domino transformation exhibited selective cytotoxicity to cancer cells, with some compounds showing potent antiproliferative activity (Nagaraju et al., 2020).
  • Antitumor Properties : 3H-thiazolo[4,5-b]pyridin-2-one derivatives, synthesized through structural modification, demonstrated potential as anticancer drug candidates, with phenylazo substituents enhancing their anticancer potential (Chaban et al., 2012).

Antimicrobial Applications

  • Novel Derivatives as Antimicrobial Agents : A study on novel thiazole, thiazolo[3,2-a]pyridine, and thiazolo[3',2':1,6]pyridine derivatives revealed varying degrees of inhibition against both bacteria and fungi (Hussein et al., 2014).
  • Antimicrobial Activity of 2-Thiazolyl Pyridines : Synthesized 2-thiazolyl pyridines displayed promising antimicrobial activity, supported by molecular docking studies (Abdelrazek et al., 2019).

Other Applications

  • Anti-Inflammatory and Antioxidant Activities : Thiazolo[4,5-b]pyridine-2-one derivatives were evaluated for their anti-inflammatory action and antioxidant activity, demonstrating significant effects in vivo and in vitro (Chaban et al., 2019).
  • Herbicidal Activity : 5-(Haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives showed higher activity on dicotyledonous species and exhibited auxin-like herbicidal symptoms (Hegde & Mahoney, 1993).

Safety and Hazards

Thiazolo[4,5-c]pyridine is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling this compound .

Future Directions

Research on Thiazolo[4,5-c]pyridine is ongoing, with a focus on developing novel derivatives with improved biological activity and overcoming drug resistance. For example, one study identified a derivative of this compound, known as 6r, as a potent c-KIT inhibitor capable of overcoming imatinib resistance . This study provides useful structure-activity relationship information for the design of novel c-KIT inhibitors overcoming imatinib-resistance .

Biochemical Analysis

Biochemical Properties

Thiazolo[4,5-c]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme c-KIT, a receptor tyrosine kinase that is involved in cell signaling pathways. This compound derivatives have been shown to inhibit c-KIT activity, which can be beneficial in overcoming drug resistance in certain cancers . Additionally, this compound interacts with other proteins involved in cell proliferation and apoptosis, further highlighting its importance in biochemical research.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. In cancer cells, this compound derivatives can inhibit cell proliferation and induce apoptosis by blocking c-KIT signaling pathways . This compound also influences gene expression and cellular metabolism, leading to changes in cell function. For example, this compound has been shown to suppress the migration and invasion of cancer cells, thereby reducing their metastatic potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of c-KIT, inhibiting its kinase activity and preventing downstream signaling events that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells. Additionally, this compound can modulate the expression of genes involved in cell growth and differentiation, further contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes that this compound interacts with is cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . This compound can modulate the activity of cytochrome P450, affecting the metabolic flux and levels of metabolites in cells. This interaction can influence the pharmacokinetics and pharmacodynamics of this compound, as well as its potential drug-drug interactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound has been shown to accumulate in the cytoplasm and nucleus of cells, where it exerts its biochemical effects. The distribution of this compound within tissues can also be influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be phosphorylated or acetylated, which can influence its localization and activity within cells.

Properties

IUPAC Name

[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-7-3-5-6(1)9-4-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPLAFRCDDWERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-[(tert-Butoxycarbonyl)amino]-3-mercaptopyridine (33.2 g) was dissolved in formic acid (250 ml), and the solution was heated under reflux for 3 days. The reaction mixture was concentrated under reduced pressure, and a 5N aqueous solution (100 ml) of potassium hydroxide and ether were added to the residue to separate an organic layer. The organic layer was dried over anhydrous sodium sulfate, and the solvent was then distilled off under reduced pressure. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=25:1) to obtain the title compound (9.03 g) as a colorless solid.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of thiazolo[4,5-c]pyridine and are there any notable derivatives?

A1: this compound is a bicyclic heterocyclic compound consisting of a thiazole ring fused to a pyridine ring. Researchers have explored various substitutions on this scaffold. For example, [] describes the synthesis of derivatives with substitutions at the 4- and 6-positions of the this compound core for structure-activity relationship studies. Another study [] investigated 2-substituted thiazolo[4,5-c]pyridines as potential amplifiers of phleomycin activity.

Q2: How does the presence of the nitrogen atom in the this compound core influence its chemical properties?

A2: The nitrogen atom in the pyridine ring significantly impacts the compound's properties. Research on 5-substituted benzothiazoles and this compound [, ] demonstrated the influence of the nitrogen atom's polar effects on base-catalyzed hydrogen-deuterium exchange reactions. This highlights the importance of the nitrogen's presence in modulating reactivity and potential biological interactions.

Q3: Can this compound derivatives be synthesized efficiently?

A3: Yes, several synthetic routes have been developed. [] describes a single-step synthesis of thiazolo[5,4-b]pyridines and thiazolo[5,4-c]pyridines from chloronitropyridines and thioamides or thioureas. Additionally, [] explores the chemistry of 1,2,3-dithiazoles and their use in preparing this compound-2-carbonitrile.

Q4: Has the this compound scaffold been investigated for its potential biological activity?

A4: Yes, researchers have explored its potential in medicinal chemistry. One study [] investigated derivatives of this compound as potential mGlu5 receptor antagonists. This suggests the scaffold's potential as a starting point for developing novel therapeutics.

Q5: Are there specific analytical techniques used to characterize this compound and its derivatives?

A5: [] provides an example of using X-ray crystallography to determine the crystal structure of 2-(methylthio)this compound. This technique provides valuable insights into the compound's three-dimensional structure and bonding properties.

Q6: Beyond its potential use in medicinal chemistry, are there other applications for this compound?

A6: While the provided research primarily focuses on the compound's biological activity and synthetic methods, the unique structural features of this compound, especially with diverse substitutions [], suggest potential applications in other fields. These could include areas like materials science or as ligands in coordination chemistry.

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